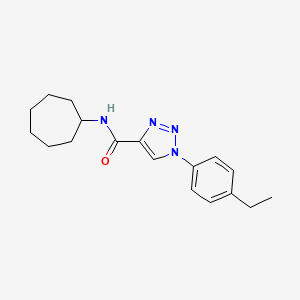

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-1-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-2-14-9-11-16(12-10-14)22-13-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-13,15H,2-8H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQBAIVNIDKJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azide and Alkyne Precursors

The synthesis begins with the preparation of two key intermediates:

Cycloaddition Reaction Conditions

The CuAAC reaction is typically conducted under mild conditions:

-

Catalyst : Copper(I) iodide (CuI, 1–5 mol%) or copper sulfate with sodium ascorbate.

-

Solvent : Mixtures of water and tert-butanol or dimethylformamide (DMF) at 25–60°C.

-

Reaction Time : 2–24 hours, monitored via TLC or HPLC.

Post-reaction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to yield the triazole core.

Post-Reaction Processing

The intermediate 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes amide coupling with cycloheptylamine using CDI or HATU, achieving yields of 70–85%.

Alternative Cycloaddition Catalysts

While CuAAC dominates, ruthenium- and nickel-based catalysts offer complementary regioselectivity for 1,5-disubstituted triazoles, though these are less common for the target compound.

Ruthenium-Based Catalysts

Cp*RuCl(COD) catalysts enable 1,5-regioselectivity but require anhydrous conditions and elevated temperatures (45–80°C). For this compound, this method is less favorable due to steric hindrance from the cycloheptyl group, leading to reduced yields (~50%).

Nickel-Based Catalysts

Nickelocene (Cp2Ni) with Xantphos ligand has been explored for triazole synthesis in aqueous media. However, competing side reactions (e.g., Glaser coupling) and sensitivity to ester/carboxamide functionalities limit its utility.

Amide Bond Formation Techniques

The final step involves coupling the triazole carboxylic acid with cycloheptylamine. CDI-mediated activation is preferred for its mild conditions and high efficiency.

CDI-Mediated Coupling

-

Reagents : 1.2 equivalents of CDI in anhydrous THF or DMF.

-

Conditions : Stirring at 0°C for 30 minutes, followed by addition of cycloheptylamine and reaction at 25°C for 12 hours.

Eco-Friendly and Novel Synthesis Approaches

Ultrasonic-Assisted Synthesis

A water-compatible protocol using CuI (1 mol%) under ultrasonic irradiation (20 kHz, 60°C) reduces reaction time to 1–2 hours with 89% yield. This method enhances atom economy and eliminates organic solvents.

Aqueous Reaction Conditions

CuSO4·5H2O/sodium ascorbate in water/tert-butanol (1:1) at 50°C achieves 85% yield, demonstrating scalability (>10 g) without chromatography.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| CuAAC (Standard) | CuI | 78–85 | 12–24 h | High |

| Ultrasonic-Assisted | CuI | 89 | 1–2 h | Moderate |

| Ruthenium-Catalyzed | Cp*RuCl(COD) | 50 | 6–8 h | Low |

| CDI-Mediated Coupling | CDI | 82–87 | 12 h | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Biological Activities

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several promising biological activities:

Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent , effective against various bacterial and fungal strains. Its mechanism often involves inhibiting key enzymes necessary for microbial growth, such as cytochrome P450 enzymes.

Anticancer Activity

Research indicates that compounds with a triazole core can inhibit tumor growth by disrupting metabolic pathways in cancer cells. This compound may target specific molecular pathways involved in cancer proliferation.

Enzyme Inhibition

The triazole structure allows for interaction with enzymes critical in various biological processes. Studies have shown that this compound can inhibit aromatase enzymes, making it a candidate for further investigation in cancer therapies targeting hormone-sensitive tumors .

Case Studies

Several studies have investigated the applications of triazole derivatives similar to this compound:

Study 1: Antifungal Activity

A study demonstrated that triazole derivatives exhibit potent antifungal properties against Candida species. The specific interactions between the triazole ring and fungal enzymes were highlighted as crucial for efficacy .

Study 2: Cancer Research

Research focused on triazoles as aromatase inhibitors showed promising results in reducing estrogen levels in hormone-dependent cancers. The unique structural features of certain triazoles enhanced their binding affinity to aromatase enzymes .

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound can interact with protein targets, disrupting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton is a privileged scaffold in medicinal chemistry. Key structural analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Aryl Group Diversity : The 1-position aryl substituents vary widely, ranging from electron-donating groups (e.g., 4-methoxyphenyl in ) to electron-withdrawing groups (e.g., 4-chlorophenyl in ). These modifications influence electronic properties and target interactions.

- Amide Substituents: Bulky groups like cycloheptyl or chiral hydroxyalkyl chains (e.g., ) may enhance binding specificity, while aromatic amines (e.g., quinolin-2-yl in ) can improve π-π stacking with biological targets.

Key Observations :

- Efficiency : Amide coupling via thionyl chloride activation (e.g., ) often achieves higher yields (60-75%) compared to direct acid-amine coupling (50% in ).

- Purity : HPLC and NMR are standard for confirming structural integrity, particularly for chiral or complex substituents .

Key Observations :

- Anticancer Activity : Substituents like trifluoromethyl () or dichlorophenyl () enhance growth inhibition in cancer cells, likely through kinase or protease inhibition.

- Enzyme Targeting : MKA027’s benzyl and dimethylphenyl groups contribute to MIF inhibition (IC50 = 2.1 µM), highlighting the role of lipophilic substituents in enzyme binding .

Physicochemical and Crystallographic Properties

Crystal structure analyses (e.g., ) reveal that intermolecular hydrogen bonds and π-stacking interactions stabilize these compounds. For example:

- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... : Exhibits a planar triazole core with C–H···O and N–H···O hydrogen bonds, enhancing crystal packing .

Biological Activity

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in antimicrobial and anticancer therapies, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, a cycloheptyl group, and a 4-ethylphenyl substituent, with a carboxamide functional group enhancing its chemical properties. The presence of the triazole moiety is significant due to its established role in medicinal chemistry, particularly in drug development.

| Property | Details |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 312.4 g/mol |

| CAS Number | 1326856-00-1 |

| Density | Not available |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities. The triazole core is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various pathogens. This interaction can disrupt metabolic pathways, potentially leading to the inhibition of pathogen growth.

Anticancer Potential

The compound's anticancer properties have been investigated in various studies. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, compounds similar to this compound have shown selective cytotoxicity against human leukemic cells at nanomolar concentrations. These effects are attributed to the compound's ability to induce DNA damage and alter mitochondrial membrane potential in cancerous cells .

Case Study: Cytotoxic Activity

A study evaluated the antiproliferative effects of related triazole derivatives on various cancer cell lines. The results indicated that these compounds could induce significant morphological changes characteristic of apoptosis, such as chromatin condensation and DNA fragmentation. Notably, the compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity is largely attributed to the ability of the triazole ring to inhibit key enzymes involved in tumor growth. For example, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Methyl group instead of ethyl | Varies in reactivity and potency |

| N-cyclohexyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorine atom substitution | Potentially enhanced electronic properties |

| N-cyclohexyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Fluorine atom substitution | Unique reactivity influencing biological efficacy |

Q & A

Q. What are the standard synthetic protocols for N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Condensation of 4-ethylphenyl azide with a cycloheptyl-substituted alkyne precursor.

- Carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation). Purification involves column chromatography and recrystallization, with structural validation by H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) .

Q. How is structural confirmation achieved for this compound?

- NMR spectroscopy : H NMR (400 MHz, DMSO-) identifies aromatic protons (δ 7.2–8.1 ppm), cycloheptyl methylenes (δ 1.4–2.1 ppm), and the triazole proton (δ 8.3 ppm). C NMR confirms carbonyl (δ ~165 ppm) and triazole carbons (δ ~145–150 ppm) .

- X-ray crystallography : SHELXL refinement (using programs like WinGX/ORTEP) resolves bond lengths (e.g., triazole C–N: 1.31–1.35 Å) and torsion angles, ensuring stereochemical accuracy .

Advanced Research Questions

Q. What strategies mitigate low aqueous solubility in biological assays?

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, sulfonyl) to the cycloheptyl or 4-ethylphenyl moieties enhances solubility while retaining activity .

- Formulation : Use of co-solvents (DMSO/PEG mixtures) or nanoemulsions improves bioavailability in in vitro models .

Q. How is enzyme inhibitory activity evaluated, and what are key assay design considerations?

- Target selection : Prioritize enzymes with structural homology to HDACs or COX-2, as triazole carboxamides show precedent for inhibition .

- Assay conditions :

- Use fluorogenic substrates (e.g., acetylated lysine for HDACs) with kinetic monitoring (λex/λem = 355/460 nm).

- Control for non-specific binding via counter-screens (e.g., thermal shift assays) .

- Data interpretation : IC50 values are normalized to positive controls (e.g., SAHA for HDACs) and validated with dose-response curves .

Q. How can contradictory bioactivity data across studies be resolved?

- Source analysis : Variability often arises from differences in cell lines (e.g., renal cancer RXF 393 vs. CNS SNB-75 cells) or assay endpoints (proliferation vs. apoptosis) .

- Compound integrity : Verify batch purity (HPLC) and stability (LC-MS under assay conditions) to exclude degradation artifacts .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 5-amino-1-aryl-triazoles) to identify conserved structure-activity relationships .

Q. What computational methods support mechanistic studies of this compound?

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with HDAC catalytic pockets, highlighting hydrogen bonds with Asp<sup>269</sup> and hydrophobic contacts with cycloheptyl .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) and identifies allosteric effects .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.